2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate
Brand Name: Vulcanchem
CAS No.: 110483-43-7
VCID: VC0021282
InChI: InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br
Molecular Formula: C14H17BrN2O7
Molecular Weight: 405.199

2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate

CAS No.: 110483-43-7

Cat. No.: VC0021282

Molecular Formula: C14H17BrN2O7

Molecular Weight: 405.199

* For research use only. Not for human or veterinary use.

2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate - 110483-43-7

Specification

CAS No. 110483-43-7
Molecular Formula C14H17BrN2O7
Molecular Weight 405.199
IUPAC Name [(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator